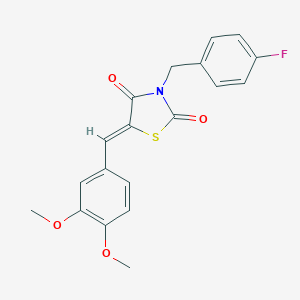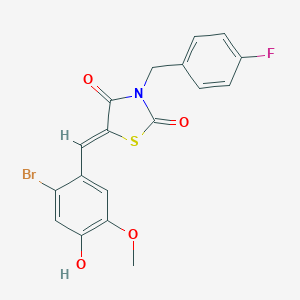
(5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as DMFBD, is a synthetic compound that belongs to the family of thiazolidinediones. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.
Mécanisme D'action
The mechanism of action of (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to activate the p53 pathway and inhibit the Akt/mTOR pathway. In diabetes research, (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been reported to activate the AMPK pathway and increase the expression of GLUT4. In inflammation research, (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been demonstrated to inhibit the NF-κB pathway and reduce the expression of COX-2 and iNOS.
Biochemical and Physiological Effects
(5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been reported to have various biochemical and physiological effects. In cancer cells, (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In diabetes research, (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been demonstrated to improve insulin sensitivity, increase glucose uptake, and reduce blood glucose levels. In inflammation research, (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been reported to reduce the production of pro-inflammatory cytokines, inhibit the activation of NF-κB, and suppress the expression of COX-2 and iNOS.
Avantages Et Limitations Des Expériences En Laboratoire
(5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is easy to synthesize, has a high yield, and is stable under normal lab conditions. It is also relatively inexpensive compared to other thiazolidinediones. However, (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve and administer to cells or animals. It also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione research. One potential direction is to investigate its therapeutic potential in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and efficacy. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Overall, (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has shown great promise as a potential therapeutic agent, and further research is warranted to fully explore its therapeutic potential.
Méthodes De Synthèse
The synthesis of (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the reaction between 3,4-dimethoxybenzaldehyde, 4-fluorobenzylamine, and thiazolidine-2,4-dione in the presence of a catalytic amount of acetic acid. The reaction proceeds via a one-pot three-component condensation reaction, resulting in the formation of (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione as a yellow solid with a high yield.
Applications De Recherche Scientifique
(5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been reported to improve insulin sensitivity and glucose uptake. In inflammation research, (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been demonstrated to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB.
Propriétés
Nom du produit |
(5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Formule moléculaire |
C19H16FNO4S |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H16FNO4S/c1-24-15-8-5-13(9-16(15)25-2)10-17-18(22)21(19(23)26-17)11-12-3-6-14(20)7-4-12/h3-10H,11H2,1-2H3/b17-10- |
Clé InChI |
QHKUPJGACXTXTM-YVLHZVERSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302109.png)
![(5-bromo-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B302110.png)

![N'-(2,4-dimethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302112.png)
![N'-(4-methoxy-3-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302113.png)
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetohydrazide](/img/structure/B302116.png)
![N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302118.png)
![N'-[4-(dimethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302119.png)
![N'-[(E)-(3-chloro-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetohydrazide](/img/structure/B302120.png)
![N'-[4-(diethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302121.png)
![N'-[4-(allyloxy)-3-chlorobenzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302123.png)
![N'-(2,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302125.png)
